molecular formula C16H25N5O2 B2702939 tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate CAS No. 1353980-52-5

tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Cat. No.: B2702939
CAS No.: 1353980-52-5
M. Wt: 319.409
InChI Key: GCNDRINEZNODLG-UHFFFAOYSA-N
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Description

This product is (R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, a high-purity chemical compound provided for research purposes. The substance is characterized by its molecular formula C16H25N5O2 and an average molecular mass of 319.41 g/mol . It features a defined stereocenter in the (R)-configuration, which may be critical for studies in asymmetric synthesis and for investigating structure-activity relationships in medicinal chemistry research . The chemical structure incorporates a pyrimidine ring linked to a pyrrolidine system, motifs commonly found in pharmaceuticals and agrochemicals, making it a valuable intermediate for the synthesis of more complex molecules . The compound is associated with the CAS Registry Number 1353997-36-0 and is offered with the quality standard "For Research Use Only." It is strictly not intended for diagnostic, therapeutic, or any personal use .

Properties

IUPAC Name

tert-butyl 3-[[6-(cyclopropylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-7-6-12(9-21)20-14-8-13(17-10-18-14)19-11-4-5-11/h8,10-12H,4-7,9H2,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNDRINEZNODLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, with CAS No. 1353997-36-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C16_{16}H25_{25}N5_5O2_2
  • Molecular Weight : 319.40 g/mol
  • Structural Characteristics : The compound features a pyrimidine ring substituted with a cyclopropylamino group, which is linked to a pyrrolidine moiety via an amino group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The pyrimidine and pyrrolidine components are critical for its binding affinity and specificity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that certain heterocyclic compounds can inhibit viral replication in vitro, suggesting potential applications in treating viral infections such as influenza and HIV .

CompoundTarget VirusEC50_{50} (µM)Selectivity Index
Compound AInfluenza A5.0>20
Compound BHIV3.98>105.25

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, a study reported an IC50_{50} value of 9.19 µM against a specific cancer cell line, indicating significant cytotoxicity .

Cancer Cell LineIC50_{50} (µM)Mechanism
Cell Line A9.19Kinase inhibition
Cell Line B12.5Apoptosis induction

Case Studies

  • Study on Influenza Virus : A study explored the effects of various pyrimidine derivatives on influenza virus neuraminidase activity. The results indicated that tert-butyl derivatives showed promising results in reducing viral cytopathogenic effects by over 50% at concentrations below 10 µM .
  • HIV Inhibition : Another investigation focused on the antiviral activity against HIV type 1, where the compound demonstrated an EC50_{50} of 3.98 µM with a high therapeutic index, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Differences Potential Implications
tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (Target) C₁₆H₂₅N₅O₂ 319.40 Pyrrolidine core, cyclopropylamino-pyrimidine substitution at position 3 Moderate lipophilicity; cyclopropyl group may enhance metabolic stability and receptor binding specificity.
tert-Butyl 3-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate C₁₈H₂₉N₅O₂ 347.45 Piperidine core (6-membered ring) with methylene linker between pyrimidine and amine Increased conformational flexibility; potential for altered pharmacokinetics due to larger ring size.
(R)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate C₁₇H₂₉N₅O₂ 335.44 Diethylamino substituent replaces cyclopropylamino group Higher lipophilicity; diethyl group may reduce metabolic stability but improve membrane permeability.
tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate C₁₇H₂₇N₅O₂ 333.43 Amino substitution at pyrrolidine position 2 (vs. 3) with methylene linker Altered spatial orientation; may influence target binding affinity due to positional isomerism.

Key Observations:

Ring Size and Flexibility :

  • The piperidine analog (6-membered ring) in introduces greater conformational flexibility compared to the pyrrolidine core (5-membered ring) of the target compound. This could modulate interactions with enzymes or receptors requiring extended binding pockets .
  • The methylene linker in the piperidine derivative increases molecular weight (347.45 vs. 319.40) and may reduce solubility .

Substituent Effects: Replacing the cyclopropylamino group (target compound) with a diethylamino group () increases steric bulk and lipophilicity (logP). The cyclopropyl group in the target compound is associated with improved metabolic stability due to its constrained geometry and resistance to enzymatic degradation .

Positional Isomerism :

  • The position 2-substituted pyrrolidine () differs from the target compound’s position 3 substitution. This subtle change could drastically alter hydrogen-bonding patterns or steric interactions in biological targets .

Q & A

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Formation of the pyrimidine core : React cyclopropylamine with thiocyanate derivatives under controlled conditions to generate the cyclopropylamino-pyrimidine intermediate .

Coupling with pyrrolidine : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the pyrrolidine moiety. Tert-butyl carboxylate protection is critical to prevent side reactions during coupling .

Purification : Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product. Analytical techniques like HPLC or TLC ensure purity ≥95% .

Q. Key Considerations :

  • Monitor reaction temperatures (e.g., 0–20°C for sulfonylation steps) to avoid decomposition .
  • Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres for moisture-sensitive intermediates .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Handling Precautions :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .

Q. Storage :

  • Temperature : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl ester group .
  • Light Sensitivity : Protect from light using amber vials to avoid photodegradation .

Q. What characterization techniques are essential for confirming structure and purity?

Methodological Answer: Physicochemical Characterization :

Property Technique Reference
Molecular WeightHigh-Resolution Mass Spectrometry (HRMS)
PurityHPLC (C18 column, UV detection at 254 nm)
Functional GroupsFT-IR (e.g., C=O stretch at ~1700 cm⁻¹)
CrystallinityX-ray Diffraction (single-crystal)

Q. Advanced Structural Confirmation :

  • NMR : Assign peaks using ¹H/¹³C NMR (e.g., tert-butyl protons at ~1.4 ppm in CDCl₃) .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C for tert-butyl esters) .

Advanced Research Questions

Q. How can computational chemistry optimize reactions involving this compound?

Methodological Answer: Strategies :

Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyrimidine-pyrrolidine coupling .

Solvent Optimization : Predict solvent effects (e.g., COSMO-RS) to enhance yields. Polar aprotic solvents (DMF, DMSO) often improve nucleophilic substitution kinetics .

Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., catalyst loading, temperature) for scale-up .

Case Study :
ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error cycles by 50% for similar compounds .

Q. What strategies resolve contradictory data in reactivity or biological activity studies?

Methodological Answer: Root-Cause Analysis :

Batch Variability : Compare multiple synthesis batches via LC-MS to detect impurities (e.g., deprotected pyrrolidine derivatives) .

Biological Assays : Use orthogonal assays (e.g., SPR vs. cell-based) to confirm target engagement. Contradictions may arise from off-target effects or assay interference .

Q. Mitigation :

  • Stability Studies : Monitor compound degradation under assay conditions (pH, temperature) using UV-Vis spectroscopy .
  • Control Experiments : Include negative controls (e.g., tert-butyl ester hydrolysis products) to isolate confounding factors .

Q. What are key considerations for scaling up synthesis to pilot-scale production?

Methodological Answer: Scale-Up Challenges :

Parameter Lab Scale Pilot Scale Reference
Reactor TypeRound-bottom flaskContinuous-flow reactor
Mixing EfficiencyMagnetic stirrerHigh-shear mixer
Temperature ControlIce bathsJacketed reactors with PID

Q. Optimization Steps :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Heat Transfer : Use computational fluid dynamics (CFD) to model exothermic reactions and prevent thermal runaway .

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